molecular formula C18H23NO3 B4060927 4,7,7-trimethyl-3-oxo-N-(2-phenylethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide

4,7,7-trimethyl-3-oxo-N-(2-phenylethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide

Cat. No. B4060927
M. Wt: 301.4 g/mol
InChI Key: SOORSLZWGVPORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7,7-trimethyl-3-oxo-N-(2-phenylethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide, also known as TAK-659, is a synthetic small molecule that belongs to the class of kinase inhibitors. It has been extensively studied for its potential use in the treatment of various types of cancers, autoimmune diseases, and inflammatory disorders. TAK-659 is a potent inhibitor of the protein kinase BTK, which plays a crucial role in the development and survival of cancer cells and immune cells.

Mechanism of Action

4,7,7-trimethyl-3-oxo-N-(2-phenylethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a potent inhibitor of the protein kinase BTK, which plays a crucial role in the development and survival of cancer cells and immune cells. BTK is a cytoplasmic tyrosine kinase that is expressed in B cells, mast cells, and myeloid cells. Upon activation, BTK phosphorylates downstream targets, leading to the activation of various signaling pathways that promote cell proliferation, survival, and migration. Inhibition of BTK by 4,7,7-trimethyl-3-oxo-N-(2-phenylethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide leads to the suppression of these signaling pathways, resulting in the modulation of immune cell function and the suppression of cancer cell proliferation and survival.
Biochemical and Physiological Effects
4,7,7-trimethyl-3-oxo-N-(2-phenylethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide has been shown to have potent biochemical and physiological effects on cancer cells and immune cells. In preclinical studies, 4,7,7-trimethyl-3-oxo-N-(2-phenylethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide has been shown to inhibit the proliferation and survival of cancer cells, as well as the activation and migration of immune cells. 4,7,7-trimethyl-3-oxo-N-(2-phenylethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide has also been shown to modulate the production of cytokines and chemokines, which play crucial roles in the regulation of immune cell function and the development of inflammatory disorders.

Advantages and Limitations for Lab Experiments

4,7,7-trimethyl-3-oxo-N-(2-phenylethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in cancer and immune cell function. 4,7,7-trimethyl-3-oxo-N-(2-phenylethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide has also been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, 4,7,7-trimethyl-3-oxo-N-(2-phenylethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide has some limitations for use in lab experiments. It is a synthetic small molecule, which means that it may have limited solubility and stability in certain experimental conditions. 4,7,7-trimethyl-3-oxo-N-(2-phenylethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide may also have off-target effects on other kinases, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 4,7,7-trimethyl-3-oxo-N-(2-phenylethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide. One potential direction is the development of combination therapies that target multiple signaling pathways in cancer and immune cells. Another potential direction is the investigation of the role of BTK in other diseases, such as autoimmune disorders and infectious diseases. The development of new BTK inhibitors with improved pharmacokinetic properties and selectivity is also an important area of research. Finally, the use of 4,7,7-trimethyl-3-oxo-N-(2-phenylethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide in clinical trials for the treatment of cancer and immune disorders is an important direction for future research.

Scientific Research Applications

4,7,7-trimethyl-3-oxo-N-(2-phenylethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide has been extensively studied for its potential use in the treatment of various types of cancers, autoimmune diseases, and inflammatory disorders. The protein kinase BTK, which is inhibited by 4,7,7-trimethyl-3-oxo-N-(2-phenylethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide, plays a crucial role in the development and survival of cancer cells and immune cells. Inhibition of BTK by 4,7,7-trimethyl-3-oxo-N-(2-phenylethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide leads to the suppression of cancer cell proliferation and survival, as well as the modulation of immune cell function. 4,7,7-trimethyl-3-oxo-N-(2-phenylethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.

properties

IUPAC Name

4,7,7-trimethyl-3-oxo-N-(2-phenylethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-16(2)17(3)10-11-18(16,22-15(17)21)14(20)19-12-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOORSLZWGVPORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)NCCC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7,7-trimethyl-3-oxo-N-(2-phenylethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
4,7,7-trimethyl-3-oxo-N-(2-phenylethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 3
Reactant of Route 3
4,7,7-trimethyl-3-oxo-N-(2-phenylethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 4
Reactant of Route 4
4,7,7-trimethyl-3-oxo-N-(2-phenylethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 5
Reactant of Route 5
4,7,7-trimethyl-3-oxo-N-(2-phenylethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 6
Reactant of Route 6
4,7,7-trimethyl-3-oxo-N-(2-phenylethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.